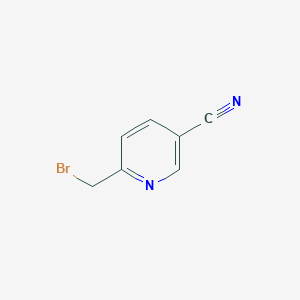

6-(Bromomethyl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(bromomethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-3-7-2-1-6(4-9)5-10-7/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCGOMIAXFNYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620240 | |

| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

158626-15-4 | |

| Record name | 6-(Bromomethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(bromomethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-(Bromomethyl)nicotinonitrile CAS 158626-15-4 properties

An In-Depth Technical Guide to 6-(Bromomethyl)nicotinonitrile (CAS 158626-15-4): Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound, identified by CAS Number 158626-15-4, is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. Structurally, it features a pyridine ring substituted with a nitrile group at the 3-position and a reactive bromomethyl group at the 6-position. This unique arrangement of a nucleophilic nitrogen atom, an electron-withdrawing cyano group, and an electrophilic bromomethyl handle makes it a highly versatile building block for the synthesis of complex molecular architectures.[1] Its utility is particularly pronounced in the field of drug discovery, where pyridine and nitrile moieties are established pharmacophores found in numerous therapeutic agents.[2][3] This guide provides a comprehensive overview of its properties, synthesis, core reactivity, and applications, grounded in established chemical principles and safety protocols.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical characteristics of a compound are foundational to its application in synthesis. This compound is typically supplied as a solid, and its properties dictate the necessary storage and handling conditions for maintaining its integrity.[4]

Physicochemical Data Summary

| Property | Value | Reference(s) |

| CAS Number | 158626-15-4 | [4][5] |

| Molecular Formula | C₇H₅BrN₂ | [4][6][7] |

| Molecular Weight | 197.03 g/mol | [4][6] |

| Physical Form | Solid | [1][4] |

| Boiling Point | 286.5 °C at 760 mmHg | [5] |

| Density | 1.61 g/cm³ | [5] |

| Solubility | Moderately soluble in polar organic solvents | [1] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [7] |

Spectroscopic Analysis

While specific spectral data requires experimental acquisition, the structure of this compound allows for a confident prediction of its key spectroscopic features. Such analysis is critical for reaction monitoring and final product confirmation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be distinct. The most downfield signals will correspond to the aromatic protons on the pyridine ring, typically appearing between 7.5 and 9.0 ppm. The methylene protons of the bromomethyl group (-CH₂Br) will present as a characteristic singlet, significantly downfield (expected around 4.5-4.8 ppm) due to the deshielding effect of the adjacent bromine atom and the aromatic ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show seven distinct signals. The nitrile carbon (-C≡N) will appear in the 115-120 ppm range. The aromatic carbons of the pyridine ring will be found between approximately 120 and 155 ppm. The methylene carbon of the -CH₂Br group will be the most upfield, likely in the 30-35 ppm range.

-

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretch. C-H stretching from the aromatic ring will be observed above 3000 cm⁻¹, while the C-H stretch of the methylene group will be just below 3000 cm⁻¹. The C-Br stretch will appear in the fingerprint region, typically between 500-600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a distinctive molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a compound containing one bromine atom (⁷⁹Br and ⁸¹Br).

Section 2: Synthesis and Reactivity

The synthetic utility of this compound stems from its straightforward preparation and its predictable, high-yielding reactivity.

Recommended Synthesis Protocol

The most common and efficient synthesis involves the free-radical bromination of the corresponding methyl-substituted precursor, 6-methyl-3-cyanopyridine (also known as 5-cyano-2-picoline).[8] This reaction leverages well-understood principles of radical chemistry.

Causality of Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the preferred brominating agent for benzylic and allylic positions because it can maintain a low, constant concentration of elemental bromine (Br₂) throughout the reaction. This is crucial for selectivity, as high concentrations of Br₂ could lead to unwanted aromatic ring bromination.

-

Radical Initiator (AIBN or Benzoyl Peroxide): The reaction proceeds via a free-radical chain mechanism. A thermal initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide is required to generate the initial radical species that abstracts a hydrogen from the methyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with bromine to form the desired product.

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methyl-3-cyanopyridine (1.0 eq) in a suitable anhydrous solvent (e.g., carbon tetrachloride or acetonitrile).

-

Reagent Addition: Add N-Bromosuccinimide (1.0-1.1 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.1 eq) to the solution.

-

Reaction: Heat the mixture to reflux (typically 60-80°C, depending on the solvent) and monitor the reaction progress by TLC or GC-MS. The reaction is often accompanied by the consumption of the dense NBS and the formation of succinimide, which floats.

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide by-product.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Section 3: Applications in Research and Drug Discovery

The true value of this compound lies in its role as a key intermediate for creating molecules with specific biological functions. [9]Both the pyridine ring and the nitrile group are privileged structures in medicinal chemistry.

-

The Nitrile Pharmacophore: The nitrile group is a bioisostere for various functional groups. It is metabolically stable and can act as a hydrogen bond acceptor, participate in dipole-dipole interactions, or modulate the electronics of an aromatic system. [2][3]Its inclusion can improve target affinity and pharmacokinetic properties. Over 30 FDA-approved drugs contain a nitrile moiety. [3]* The Pyridine Scaffold: Pyridine rings are ubiquitous in pharmaceuticals. The ring nitrogen can act as a hydrogen bond acceptor and improve the aqueous solubility of a compound, a desirable trait for drug candidates.

-

Synthetic Applications: In drug discovery programs, this building block can be used to:

-

Introduce a Linker: The bromomethyl group serves as a point of attachment to connect the cyanopyridine headgroup to another pharmacophore, enabling the exploration of structure-activity relationships (SAR). [8] 2. Construct Novel Heterocycles: It can be a precursor for more complex, fused heterocyclic systems with potential biological activity. [8] 3. Bioconjugation: The reactive handle allows for potential conjugation to biomolecules, such as peptides or proteins, for targeted delivery applications. [8]

-

Section 4: Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate care. The information below is derived from safety data sheets and should be strictly followed. [6][7]

GHS Hazard Information

| Category | Information | Reference(s) |

| Pictograms | GHS07 (Exclamation Mark) | |

| Signal Word | Warning / Danger | [7] |

| Hazard Statements | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [7] |

| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][7] |

| Transport | UN Number: 3261, Hazard Class: 8 (Corrosive) | [6][7] |

Handling Protocol (Self-Validating System):

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.

-

Dispensing: When weighing, do so carefully to avoid generating dust. Use a spatula and weigh onto a tared weigh boat inside the fume hood.

-

Storage: Store the container tightly sealed in a cool (2-8°C), dry, dark, and well-ventilated area, preferably in a cabinet designated for corrosive and reactive chemicals. [7]Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture.

-

Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined physicochemical properties, predictable synthesis, and versatile reactivity make it a reliable building block for researchers. By understanding and respecting its chemical nature and handling requirements, scientists can effectively leverage this compound to construct novel molecules that may lead to the next generation of therapeutics and advanced materials.

References

-

Amole Bioscience. (n.d.). 6-溴甲基烟腈. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Nicotinonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Spectral Information in PubChem. Retrieved from [Link]

-

Alchimica. (n.d.). This compound (1 x 1 g). Retrieved from [Link]

-

Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Nicotinic Acid at BMRB. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Heterocyclic Intermediates in Modern Drug Discovery. Retrieved from [Link]

-

Wang, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. Retrieved from [Link]

-

Dar'in, D., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Retrieved from [Link]

-

Elife. (n.d.). Research status and application progress of small molecule drug screening technology. Retrieved from [Link]

Sources

- 1. CAS 158626-15-4: 3-Pyridinecarbonitrile, 6-(bromomethyl)- [cymitquimica.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Bromomethyl-nicotinonitrile | CymitQuimica [cymitquimica.com]

- 5. 6-溴甲基烟腈 CAS#:158626-15-4_上海阿摩尔生物科技有限公司_化学加网 [huaxuejia.cn]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. 158626-15-4|this compound|BLD Pharm [bldpharm.com]

- 8. Buy this compound | 158626-15-4 [smolecule.com]

- 9. nbinno.com [nbinno.com]

6-(Bromomethyl)nicotinonitrile: A Strategic Building Block in Medicinal Chemistry

Executive Summary

6-(Bromomethyl)nicotinonitrile (CAS 158626-15-4) serves as a critical electrophilic scaffold in modern drug discovery, particularly in the synthesis of kinase inhibitors and metabolic enzyme modulators.[1] Its dual functionality—combining a highly reactive benzylic bromide "warhead" with an electron-withdrawing nitrile group—makes it an ideal linchpin for Fragment-Based Drug Discovery (FBDD). This guide details its synthesis, reactivity profile, and specific application in generating SHMT2 inhibitors, providing a validated roadmap for medicinal chemists.

Part 1: Chemical Profile & Reactivity

Compound Identity:

-

IUPAC Name: 6-(Bromomethyl)pyridine-3-carbonitrile

-

Molecular Formula: C

H -

Molecular Weight: 197.03 g/mol

-

Physical State: Off-white to pale yellow solid

-

Storage: 2–8°C, under inert atmosphere (Argon/Nitrogen), protected from light.

The "Electrophilic Trap" Mechanism: The utility of this compound lies in the electronic synergy between the pyridine ring and its substituents.

-

Inductive Activation: The electron-deficient pyridine ring, further deactivated by the 3-cyano group, makes the 6-methyl protons more acidic and the resulting benzylic position highly susceptible to nucleophilic attack.

-

Warhead Reactivity: The bromine atom is a distinct leaving group, enabling rapid

substitution under mild conditions. This allows for the "clicking" of complex heterocycles onto the pyridine core without disturbing sensitive functional groups elsewhere in the molecule.

Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

[6]

Part 2: Synthesis of the Building Block

While commercially available, in-house synthesis is often required to ensure freshness, as the benzylic bromide degrades over time. The standard protocol involves radical bromination.

Protocol A: Radical Bromination of 6-Methylnicotinonitrile

Objective: Convert 6-methylnicotinonitrile to this compound. Mechanism: Wohl-Ziegler Reaction (Radical Substitution).

Reagents:

-

Substrate: 6-Methylnicotinonitrile (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.1 eq)

-

Initiator: Benzoyl Peroxide (BPO) or AIBN (0.05 eq)

-

Solvent:

-Trifluorotoluene (Green alternative to CCl

Step-by-Step Methodology:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 6-methylnicotinonitrile in anhydrous trifluorotoluene (0.5 M concentration).

-

Addition: Add NBS (1.1 equiv) and the radical initiator (AIBN/BPO, 5 mol%).

-

Reaction: Heat the mixture to reflux (approx. 80–100°C) under a nitrogen atmosphere. Monitor by TLC or LC-MS.

-

Critical Control Point: The reaction typically completes in 2–4 hours. Over-reaction leads to the dibromo byproduct, which is difficult to separate. Stop when ~5% starting material remains.

-

-

Workup: Cool to room temperature. Filter off the precipitated succinimide byproduct.[6]

-

Purification: Concentrate the filtrate. The residue is often pure enough for downstream use. If necessary, purify via rapid column chromatography (Hexanes/EtOAc) or recrystallization from heptane.

-

Note: The product is a lachrymator. Handle in a fume hood.

-

Part 3: Case Study – Synthesis of SHMT2 Inhibitors

A primary application of this building block is in the synthesis of inhibitors for Serine Hydroxymethyltransferase 2 (SHMT2) , a target implicated in cancer cell metabolism. The following protocol is adapted from patent literature (e.g., WO2016085990, AU2020408908), demonstrating a high-yield coupling reaction.

Protocol B: Nucleophilic Coupling with Furoindazole Core

Objective: Attach the nicotinonitrile moiety to a bioactive heterocyclic core (e.g., a furoindazole or pyrazole derivative) via an ether or amine linkage.

Reagents:

-

Electrophile: this compound (1.5 eq)

-

Nucleophile: Furoindazole core (containing a free NH or OH group) (1.0 eq)

-

Base: Potassium Carbonate (

) (1.5 – 3.0 eq) -

Catalyst: DMAP (0.025 eq) (Optional, accelerates reaction)

-

Solvent: Ethyl Acetate (EtOAc) or DMF.

Step-by-Step Methodology:

-

Dissolution: Dissolve the nucleophile (1.0 eq) in anhydrous Ethyl Acetate (or DMF for lower solubility substrates).

-

Base Addition: Add powdered

(3.0 eq) and DMAP (0.025 eq). Stir for 10 minutes at room temperature to deprotonate the nucleophile. -

Coupling: Add this compound (1.5 eq) in one portion.

-

Incubation: Heat the reaction mixture to 70°C under nitrogen for 12–18 hours .

-

Validation: Monitor via LC-MS. The product peak (M+197 minus HBr) should appear as the starting material disappears.

-

-

Workup:

-

Purification: Flash chromatography (DCM/MeOH gradient) yields the target inhibitor.

Reaction Workflow Visualization

The following diagram maps the logical flow of this synthesis, highlighting the critical decision points.

Part 4: Handling, Stability & Safety Data

Lachrymator Warning: Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.

| Parameter | Specification | Practical Implication |

| Stability | Moderate | Prone to hydrolysis in moist air. Store in a desiccator. |

| Thermal | MP: 82-86°C | Do not overheat during drying; sublimation may occur. |

| Incompatibility | Strong Bases, Oxidizers | Avoid mixing with NaOH/KOH unless intended for reaction. |

| PPE | Goggles, Gloves, Fume Hood | Mandatory: Use a fume hood. Double glove (Nitrile). |

Self-Validating Safety Protocol:

-

Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood. All glassware and spills should be treated with this solution to quench active bromide residues before removal from the hood.

References

-

Synthesis of SHMT2 Inhibitors: Furoindazole derivatives and their use as SHMT2 inhibitors. Patent AU2020408908A1.

-

General Nicotinonitrile Chemistry: Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry. J. Adv.[11] Biomed. & Pharm. Sci. (2023).

-

Radical Bromination Protocols: Method for preparing substituted benzyl bromides. US Patent 6,133,468.

Sources

- 1. ottokemi.com [ottokemi.com]

- 2. aikonchem.wordpress.com [aikonchem.wordpress.com]

- 3. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [sigmaaldrich.com]

- 4. Biochemicals [mxbioscience.com]

- 5. chem-space.com [chem-space.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. environmentclearance.nic.in [environmentclearance.nic.in]

- 8. 6-(4-Aminophenyl)-2-ethoxy-4-(2-thienyl)nicotinonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 10. US1992615A - Amino nitrile and process of producing same - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Predicted Physicochemical Properties of 6-(Bromomethyl)nicotinonitrile

Abstract

This technical guide provides a detailed analysis of the predicted acid dissociation constant (pKa) and boiling point of 6-(Bromomethyl)nicotinonitrile (CAS No: 158626-15-4), a key heterocyclic building block in medicinal chemistry and materials science. Understanding these fundamental physicochemical properties is paramount for researchers, as they profoundly influence a molecule's reactivity, solubility, bioavailability, and purification strategies. This document synthesizes data from computational models, explains the theoretical underpinnings of these predictions, and outlines the workflows used to derive them, offering field-proven insights for drug development professionals.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring three key functional groups: a pyridine ring, a nitrile moiety, and a bromomethyl group. Its molecular formula is C₇H₅BrN₂.[1][2] This unique combination makes it a valuable and reactive intermediate in organic synthesis. Notably, it has been utilized as a reactant in the synthesis of oxadiazoles, which are being investigated as selective S1P receptor agonists for potential therapeutic use in treating relapsing forms of multiple sclerosis.[3]

The utility of a synthetic building block like this compound is intrinsically linked to its physicochemical properties. For scientists in drug discovery and process development, two of the most critical parameters are the pKa and boiling point.

-

pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and governs the extent of ionization at a given pH.[4] This is a critical factor in drug development as it affects a molecule's solubility, membrane permeability, and binding affinity to its biological target.[4][5] For this compound, the pKa will determine its charge state in physiological environments, directly impacting its pharmacokinetic (ADME) profile.

-

Boiling Point: This property is the temperature at which a substance transitions from liquid to gas. It is a crucial parameter for the purification of compounds (e.g., via distillation), for setting reaction conditions, and for ensuring the thermal stability of a molecule during synthesis and storage.

This guide delves into the computational prediction of these two vital properties, providing both the "what" (the predicted values) and the "why" (the scientific rationale behind the predictions).

Predicted Physicochemical Properties of this compound

Computational chemistry provides powerful tools to estimate the properties of molecules before their synthesis or experimental characterization, saving significant time and resources.[6][7] The predicted values for this compound are summarized below.

| Property | Predicted Value | Source |

| pKa | 0.00 ± 0.22 | [3][8] |

| Boiling Point | 286.5 ± 30.0 °C (at 760 mmHg) | [3] |

| Molecular Weight | 197.03 g/mol | [9][10] |

| Physical Form | Solid | [1][2][3] |

Analysis of Predicted pKa

The predicted pKa of 0.00 ± 0.22 refers to the dissociation constant of the conjugate acid.[3][8] The primary basic center in this compound is the nitrogen atom of the pyridine ring. The extremely low predicted pKa value indicates that it is a very weak base.

This low basicity can be rationalized by considering the electronic effects of the substituents on the pyridine ring:

-

Nitrile Group (-CN): This group is strongly electron-withdrawing through both induction and resonance, significantly reducing the electron density on the pyridine ring.

-

Bromomethyl Group (-CH₂Br): The bromine atom is electronegative, making this group electron-withdrawing via induction.

These combined effects pull electron density away from the pyridine nitrogen, making its lone pair of electrons less available to accept a proton. Consequently, the resulting conjugate acid is highly acidic (and the parent molecule is a very weak base).

Caption: Factors influencing the predicted pKa of this compound.

Analysis of Predicted Boiling Point

The predicted boiling point of 286.5 ± 30.0 °C is relatively high, which can be attributed to several molecular factors that govern intermolecular forces.[3][11]

-

Molecular Weight: With a molecular weight of 197.03 g/mol , the molecule is substantial, leading to significant London dispersion forces.[9][10]

-

Dipole-Dipole Interactions: The polar nitrile group (C≡N) and the inherent dipole of the pyridine ring create strong permanent dipole moments, leading to significant dipole-dipole attractions between molecules.

-

Molecular Shape: The molecule's structure allows for efficient packing, maximizing the surface area available for intermolecular interactions.

Unlike molecules with -OH or -NH groups, this compound cannot act as a hydrogen bond donor, but the nitrogen atoms can act as weak hydrogen bond acceptors. The dominant forces contributing to its high boiling point are the strong dipole-dipole interactions and London dispersion forces.[11]

Methodologies for Computational Prediction

The prediction of physicochemical properties relies on sophisticated computational models that have been developed and refined over decades.[12] These methods generally fall into two categories: those based on fundamental quantum mechanics and those derived from empirical data and machine learning.

Workflow for pKa Prediction

Accurate pKa prediction is a cornerstone of computational chemistry, with numerous software packages available, such as ACD/Labs Percepta and ChemAxon's pKa Plugins.[13][14][15][16] These tools typically employ an empirical, fragment-based approach.

Experimental Protocol: Step-by-Step pKa Prediction (Conceptual)

-

Structure Input: The 2D or 3D structure of this compound is imported into the prediction software using a standard format (e.g., SMILES, MOL).

-

Ionization Center Identification: The software algorithm identifies potential acidic and basic sites. In this case, the pyridine nitrogen is identified as the primary basic center.

-

Database Comparison: The core structure (pyridine) is compared against a vast internal database of experimentally measured pKa values for similar compounds.

-

Substituent Correction: The algorithm applies corrections based on the electronic and steric effects of the substituents (the nitrile and bromomethyl groups). This is often done using Hammett-type equations or Linear Free Energy Relationships (LFERs), which correlate substituent effects with changes in acidity or basicity.[17]

-

Microspecies Calculation: The software calculates the pKa for the identified ionization center. For molecules with multiple centers, it can predict all relevant pKa values and plot the distribution of different ionic species as a function of pH.

-

Output Generation: The final predicted pKa value, often with an estimated error margin, is reported.

Caption: Conceptual workflows for pKa and boiling point prediction.

Workflow for Boiling Point Prediction

Boiling point prediction often utilizes Quantitative Structure-Property Relationship (QSPR) models.[18] These are statistical models, including machine learning and linear regression approaches, that correlate a molecule's structural features (descriptors) with its physical properties.[19][20]

Experimental Protocol: Step-by-Step Boiling Point Prediction (Conceptual)

-

Structure Input: The molecular structure is provided to the software.

-

Descriptor Calculation: The program calculates a wide range of molecular descriptors. These can include simple properties like molecular weight and atom counts, as well as more complex topological and electronic descriptors that encode information about the molecule's size, shape, and polarity.

-

Model Application: The calculated descriptors are fed into a pre-trained QSPR model. This model is an algorithm that has been developed by training on a large dataset of diverse organic compounds with known experimental boiling points.

-

Prediction: The model uses the learned correlations to predict the boiling point of the input molecule.

-

Output Generation: The predicted boiling point is reported. The accuracy of the prediction depends heavily on the quality and diversity of the data used to train the model.

Safety, Handling, and Experimental Validation

While computational predictions are invaluable, they remain theoretical estimates. For critical applications in process chemistry or GMP (Good Manufacturing Practice) environments, experimental verification is essential.

Safety and Handling: Based on available safety data, this compound is classified as an irritant.[3][8] It is harmful if swallowed, inhaled, or absorbed through the skin, and can cause serious eye irritation.[2][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[9][21]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[21]

-

Storage: The compound should be stored under an inert gas (nitrogen or argon) at 2–8 °C in a tightly sealed container, protected from light.[3][10]

Conclusion

The predicted pKa (~0.00) and boiling point (~286.5 °C) of this compound provide crucial insights for its application in research and development. The very low pKa highlights its nature as a weak base, a direct consequence of the strong electron-withdrawing groups on the pyridine ring. The high boiling point is consistent with its molecular weight and the strong dipole-dipole interactions imparted by the nitrile group. These computationally derived values, obtained through established predictive workflows, serve as a robust foundation for designing synthetic routes, planning purification strategies, and anticipating the molecule's behavior in biological systems. Adherence to strict safety protocols during its handling is mandatory due to its hazardous nature.

References

-

Wikipedia. Nicotinonitrile. [Link]

-

ChemAxon. Predicting pKa. [Link]

-

ACS Publications. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

ACD/Labs. Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

-

Emmanuel Gabriel. Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach. Medium. [Link]

-

Organic Syntheses. nicotinonitrile. [Link]

-

Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Journal of Physics: Conference Series. [Link]

-

ACD/Labs. Decades of Reliable pKa Predictions. [Link]

-

NIH National Center for Biotechnology Information. Computer Prediction of pKa Values in Small Molecules and Proteins. [Link]

-

ChemAxon. Calculators & Predictors. [Link]

-

Journal of Cheminformatics. Open-source QSAR models for pKa prediction using multiple machine learning approaches. [Link]

-

NIH National Center for Biotechnology Information. pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments. [Link]

-

YouTube. Prediction of physico-chemical and ADME properties with ACD/Percepta. [Link]

-

ACS Publications. Estimation of the Normal Boiling Point of Organic Compounds. [Link]

-

MDPI. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

-

Rowan Scientific. How to Predict pKa. [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis, Reactions and Antioxidant Activity of 4,6-dimethyl-2-Substituted- nicotinonitrile Derivatives. [Link]

-

Reddit. Computational pKa Determination. [Link]

-

NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]

-

ACD/Labs. What is the pKa of my compound?. [Link]

-

Chemistry LibreTexts. Intermolecular Forces and Relative Boiling Points (bp). [Link]

-

PubMed. Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

ResearchGate. Computational Approaches to Predict pKa Values. [Link]

-

ChemAxon Docs. pKa Plugin. [Link]

-

PubMed. Prediction of boiling points of organic compounds by QSPR tools. [Link]

-

PubChem. 6-Bromonicotinic acid. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Bromonicotinic acid, 98%. [Link]

-

PubChem. 6-Bromo-3-pyridinecarboxaldehyde. [Link]

Sources

- 1. 6-Bromomethyl-nicotinonitrile | CymitQuimica [cymitquimica.com]

- 2. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [sigmaaldrich.com]

- 3. 6-Bromomethyl-nicotinonitrile CAS#: 158626-15-4 [m.chemicalbook.com]

- 4. Computer Prediction of pKa Values in Small Molecules and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. 6-Bromomethyl-nicotinonitrile | 158626-15-4 [m.chemicalbook.com]

- 9. file.bldpharm.com [file.bldpharm.com]

- 10. 158626-15-4|this compound|BLD Pharm [bldpharm.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. acdlabs.com [acdlabs.com]

- 13. acdlabs.com [acdlabs.com]

- 14. chemaxon.com [chemaxon.com]

- 15. youtube.com [youtube.com]

- 16. reddit.com [reddit.com]

- 17. acdlabs.com [acdlabs.com]

- 18. Prediction of boiling points of organic compounds by QSPR tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. medium.com [medium.com]

- 20. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 21. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-(Bromomethyl)nicotinonitrile

This guide provides an in-depth operational framework for researchers, scientists, and drug development professionals engaged in work with 6-(Bromomethyl)nicotinonitrile. Moving beyond standard safety data sheets, this document elucidates the causal relationships between the compound's chemical properties and the requisite safety protocols, ensuring a proactive and informed approach to laboratory safety.

Understanding the Inherent Reactivity and Toxicological Profile

This compound is a bifunctional molecule featuring a pyridine ring substituted with a reactive bromomethyl group and a nitrile moiety. This structure is a valuable synthon in medicinal chemistry, often utilized for the introduction of a cyanopyridine methyl scaffold. However, the very features that make it a useful building block are also the source of its primary hazards.

The bromomethyl group is a potent electrophile, rendering the compound a reactive alkylating agent. Alkylating agents can react with nucleophilic sites on biological macromolecules, such as DNA and proteins, which is the fundamental mechanism behind their potential toxicity. This reactivity is analogous to that of other benzylic bromides, which are known to be lachrymatory and can cause severe irritation and burns upon contact. It is this inherent reactivity that dictates the stringent handling procedures outlined in this guide.

Physicochemical and Hazard Profile

| Property | Value | Source |

| CAS Number | 158626-15-4 | [1][2][3] |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][3] |

| Appearance | Solid | [2] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

The Self-Validating System of Safe Handling: A Step-by-Step Protocol

The following protocols are designed as a self-validating system. Each step is a checkpoint to ensure that the risks associated with the alkylating nature of this compound are systematically mitigated.

Engineering Controls and Personal Protective Equipment (PPE): The First Line of Defense

The primary objective is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

-

Ventilation: All manipulations of this compound, including weighing and preparing solutions, must be conducted in a certified chemical fume hood. The fume hood provides a controlled environment that protects the user from inhaling dust or vapors.

-

Eye and Face Protection: Chemical safety goggles are mandatory. Due to the severe eye damage potential, a face shield should also be worn, especially when handling larger quantities or during reactions that have the potential to splash.

-

Gloves: Use chemically resistant gloves, such as nitrile or neoprene. It is critical to double-glove, especially during transfers and when cleaning up. Inspect gloves for any signs of degradation or perforation before and during use. Dispose of the outer glove immediately upon contamination.

-

Protective Clothing: A lab coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended. Ensure that clothing is buttoned and sleeves are not rolled up.

Experimental Workflow: A Visual Guide

The following diagram illustrates the critical control points in a typical laboratory workflow involving a hazardous reagent like this compound.

Caption: Workflow for Handling this compound.

Weighing and Transfer

-

Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware) is present and clean.

-

Weighing: Tare the balance with a clean weigh boat inside the fume hood. Carefully dispense the solid this compound onto the weigh boat. Avoid creating dust.

-

Transfer: Gently transfer the weighed solid into the reaction vessel. Use a funnel if necessary to prevent spillage.

-

Immediate Cleanup: Any residual solid on the weigh boat or spatula should be immediately quenched with a suitable solution (e.g., a solution of sodium bicarbonate) and disposed of as hazardous waste.

Waste Disposal

All materials that come into contact with this compound are considered hazardous waste.

-

Solid Waste: Contaminated gloves, weigh boats, and paper towels should be placed in a designated, sealed hazardous waste container.

-

Liquid Waste: Reaction mixtures and solvent washes should be collected in a labeled, sealed hazardous waste container. The container should be compatible with the solvents used.

-

Glassware: Glassware should be decontaminated before being removed from the fume hood. Rinse with a suitable solvent, and collect the rinse as hazardous waste. Then, wash with soap and water.

Emergency Procedures: A Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is crucial to minimizing harm.

Exposure Response Protocol

Caption: Emergency Response for Exposure to this compound.

Spill Cleanup

-

Small Spills (in a fume hood):

-

Alert others in the vicinity.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully scoop the absorbent material into a designated hazardous waste container.

-

Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

-

-

Large Spills (or any spill outside a fume hood):

-

Evacuate the immediate area.

-

Alert laboratory personnel and contact the institution's emergency response team.

-

Prevent others from entering the area.

-

Provide the emergency response team with the Safety Data Sheet for this compound.

-

Chemical Compatibility and Storage

Proper storage is essential to maintain the stability of this compound and prevent hazardous reactions.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight.[1] A recommended storage temperature is 2-8°C.[1] The storage area should be designated for reactive and toxic chemicals.

-

Incompatible Materials: Avoid contact with:

-

Strong Oxidizing Agents: Can lead to violent reactions.

-

Strong Bases: Can promote decomposition or unwanted reactions.

-

Nucleophiles (e.g., amines, thiols): The compound is an alkylating agent and will react with nucleophiles.

-

Water/Moisture: While not explicitly stated to be water-reactive in all SDS, benzylic bromides can be sensitive to moisture, potentially leading to hydrolysis and the release of hydrogen bromide.

-

Conclusion

This compound is a valuable reagent whose utility is intrinsically linked to its chemical reactivity. A thorough understanding of its properties as an alkylating agent is the cornerstone of its safe handling. By implementing a multi-layered safety approach that includes robust engineering controls, appropriate personal protective equipment, and well-defined handling and emergency protocols, researchers can effectively mitigate the risks associated with this compound. This guide serves as a technical resource to empower scientists to work confidently and safely, ensuring both personal well-being and the integrity of their research.

References

- BLD Pharmatech. (n.d.). 6-(Bromomethyl)

- Fisher Scientific. (2010, September 3).

-

National Center for Biotechnology Information. (n.d.). Management guidelines for preventing exposure to antineoplastics. PMC. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (n.d.). First Aid Procedures for Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link]

- New Jersey Department of Health. (2000, December). BENZYL BROMIDE HAZARD SUMMARY.

- Oregon Occupational Safety and Health. (n.d.). Technical Manual, Sec. 6, Ch.

-

Research Safety, University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from [Link]

- SynQuest Laboratories, Inc. (n.d.).

- Thermo Fisher Scientific. (n.d.).

-

University of Florida Environmental Health and Safety. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]

Sources

Methodological & Application

Alkylation of primary amines with 2-(Bromomethyl)-5-cyanopyridine

Application Note: Strategic Alkylation of Primary Amines with 2-(Bromomethyl)-5-cyanopyridine

Executive Summary

This guide details the protocol for the mono-alkylation of primary amines using 2-(Bromomethyl)-5-cyanopyridine . This specific electrophile introduces a 5-cyanopicolyl moiety, a valuable pharmacophore in medicinal chemistry due to the metabolic stability of the pyridine ring and the synthetic versatility of the nitrile group (precursor to amides, acids, or amines).

Key Technical Challenge: The 5-cyano group is a strong electron-withdrawing group (EWG). This significantly enhances the electrophilicity of the bromomethyl species compared to unsubstituted picolyl halides, increasing the risk of over-alkylation (formation of tertiary amines and quaternary ammonium salts). This protocol utilizes a controlled stoichiometry and inorganic base modulation strategy to maximize selectivity for the secondary amine.

Mechanistic Insight & Reactivity Profile

The Electronic Effect

The 5-cyano group exerts a strong inductive ($ -I

-

Activation of Electrophile: The electron-deficient ring destabilizes the

bond, lowering the activation energy for nucleophilic attack ( -

Product Nucleophilicity: While the resulting secondary amine is typically more nucleophilic than the primary amine precursor (leading to over-alkylation), the electron-deficient picolyl group partially attenuates this nucleophilicity. However, kinetic control is still required.

Reaction Scheme

Figure 1: Reaction pathway highlighting the risk of over-alkylation (dashed red line) if stoichiometry is uncontrolled.

Critical Experimental Parameters

To ensure reproducibility and high yield, the following parameters must be strictly controlled:

| Parameter | Recommendation | Scientific Rationale |

| Stoichiometry | 1.0 : 0.9 (Amine : Halide) | Limiting the electrophile is the most effective way to prevent bis-alkylation. If the amine is inexpensive, use 3.0 : 1.0 (Amine : Halide). |

| Base | Cesium Carbonate ( | The "Cesium Effect" improves solubility in organic solvents and promotes clean |

| Solvent | Acetonitrile (ACN) | Provides the optimal balance of polarity for dissolving the inorganic base while stabilizing the transition state. DMF is a backup for low-solubility amines. |

| Temperature | 0°C | Start cold to suppress the initial rate of reaction, further favoring mono-alkylation statistics. |

Detailed Experimental Protocol

Scale: 1.0 mmol (Standardized for optimization; scalable to 50g).

Materials:

-

Substrate: Primary Amine (

) [1.0 mmol] -

Reagent: 2-(Bromomethyl)-5-cyanopyridine [0.9 mmol, 177 mg] (Limiting Reagent)

-

Base: Cesium Carbonate (

) [1.5 mmol, 488 mg] (Anhydrous, powdered) -

Solvent: Anhydrous Acetonitrile (ACN) [5 mL]

Step-by-Step Procedure:

-

Preparation of Amine Solution:

-

In a clean, dry 20 mL vial equipped with a magnetic stir bar, dissolve 1.0 mmol of Primary Amine in 3 mL of ACN .

-

Add 1.5 mmol of

. -

Note: If the amine is a hydrochloride salt, increase base to 2.5 mmol.

-

-

Temperature Equilibration:

-

Place the vial in an ice-water bath (0°C) and stir vigorously for 10 minutes.

-

-

Controlled Addition (The Critical Step):

-

Dissolve 0.9 mmol (177 mg) of 2-(Bromomethyl)-5-cyanopyridine in 2 mL of ACN .

-

Add this solution to the amine mixture dropwise over 15–20 minutes using a syringe pump or steady hand.

-

Why: Keeping the concentration of the electrophile low relative to the amine at all times statistically favors the reaction with the unreacted primary amine over the newly formed secondary amine.

-

-

Reaction & Monitoring:

-

Allow the reaction to warm to Room Temperature (RT) naturally.

-

Stir for 4–6 hours.

-

Checkpoint: Monitor via LC-MS or TLC. Look for the consumption of the bromide.[1]

-

Target: >90% conversion of bromide, with <10% bis-alkylated impurity.

-

-

Workup (Acid-Base Extraction):

-

Since the product is basic, an acid-base workup is highly effective for removing non-basic impurities.

-

Purification & Isolation Workflow

The following workflow ensures the removal of unreacted neutral electrophiles and the isolation of the pure amine.

Figure 2: Acid-Base extraction strategy to isolate the basic amine product from neutral side products.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| High Bis-alkylation | Localized high concentration of electrophile. | Dilute the reaction further (0.1 M |

| Low Conversion | Poor solubility of amine or base. | Switch solvent to DMF or DMSO . Increase temperature to 40°C (caution: risk of over-alkylation). |

| Hydrolysis of Nitrile | Harsh workup conditions. | Avoid boiling acidic/basic solutions. Keep workup at RT. |

| Quaternary Salt | Use of TEA/DIPEA with reactive halide. | Switch to inorganic base ( |

Safety & Handling (SDS Summary)

-

2-(Bromomethyl)-5-cyanopyridine:

-

Hazards: Skin Irritant (Category 2), Serious Eye Damage (Category 1), Acute Toxicity (Oral).[2]

-

Warning: Like many picolyl and benzyl halides, this compound can act as a lachrymator and potent vesicant.

-

Controls: Handle strictly in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

-

Decontamination: Quench spills with dilute aqueous ammonia or 10% NaOH to hydrolyze the bromide.

-

References

-

Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. (2014).[3] [Link]

-

Efficient synthesis of secondary amines by selective alkylation of primary amines. University of South Florida Patents. (2004). [Link]

-

Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. (2024). [Link]

Sources

Troubleshooting & Optimization

Identifying side products in the radical bromination of 6-methylnicotinonitrile

Ticket ID: WZ-6MN-BROM

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

User Query: "I am observing multiple impurities during the NBS bromination of 6-methylnicotinonitrile. How do I identify and minimize them?"

Technical Context: The conversion of 6-methylnicotinonitrile (SM) to 6-(bromomethyl)nicotinonitrile (Product) via the Wohl-Ziegler reaction is a standard yet kinetically sensitive radical chain process. The electron-withdrawing nitrile group at the C3 position deactivates the pyridine ring toward electrophilic aromatic substitution, effectively preventing ring bromination. However, it also stabilizes the benzylic radical, making the product (mono-bromide) susceptible to further radical attack, leading to the dreaded gem-dibromide impurity.

This guide provides a diagnostic framework to identify side products, optimize reaction kinetics, and "rescue" batches compromised by over-bromination.

Reaction Pathway & Impurity Landscape

To troubleshoot, you must visualize the competing pathways. The following diagram maps the kinetic fate of your substrate.

Figure 1: Kinetic pathway showing the progression from Starting Material (SM) to Target (Mono) and the subsequent over-reaction to Di-bromo or degradation to Hydrolysis products.[1][2][3]

Diagnostic Center: Identifying Your Impurity

Use this table to correlate your analytical data (HPLC/NMR) with the specific side product.

| Impurity Type | Chemical Identity | HPLC Behavior (Reverse Phase) | 1H NMR Signature (CDCl3) | Root Cause |

| Target | This compound | Retention time: | N/A | |

| Over-Bromination | 6-(dibromomethyl)nicotinonitrile | Elutes after target ( | Excess NBS; Reagent added too fast. | |

| Starting Material | 6-methylnicotinonitrile | Elutes before target | Stalled reaction; Old initiator; O2 inhibition. | |

| Hydrolysis | 6-(hydroxymethyl)nicotinonitrile | Elutes early (Polar) | Wet solvents; Acidic silica during purification. | |

| Dimer | 1,2-bis(5-cyanopyridin-2-yl)ethane | Elutes very late | Complex alkyl region ~3.0-3.5 ppm | NBS concentration too low (Radical starvation). |

Troubleshooting Protocols

Issue A: The "Gem-Dibromide" Trap (Over-Bromination)

Symptom: HPLC shows >10% of the di-bromo species. Mechanism: The introduction of the first bromine atom can sometimes stabilize the radical at the benzylic position (depending on ring electronics), making the product more reactive than the starting material. Corrective Protocol:

-

Stoichiometry Control: Never use a 1:1 equivalent of NBS initially. Start with 0.9 equivalents . It is easier to recover unreacted Starting Material (SM) than to separate the Di-bromo impurity.

-

Inverse Addition: Do not dump NBS all at once. Add NBS portion-wise or as a solution over 1-2 hours to keep the instantaneous concentration of radical source low relative to the substrate.

-

Solvent Switch: If using CCl4 (historical), switch to Acetonitrile or Methyl Acetate . Polar solvents can sometimes alter the selectivity by solvating the transition state differently.

Issue B: Reaction Stalling (Induction Period)

Symptom: The yellow color of NBS persists; no conversion after 1 hour. Mechanism: Radical chains are inhibited by molecular oxygen or the initiator (AIBN/BPO) has decomposed. Corrective Protocol:

-

Degassing: Sparge the reaction solvent with Argon/Nitrogen for 15 minutes before adding the initiator. Oxygen is a radical scavenger.

-

Light Activation: If thermal initiation fails, use a 500W halogen lamp or specific Blue LED (450nm) to photochemically cleave the N-Br bond.

-

Initiator Spike: Add AIBN in portions (e.g., 1 mol% at t=0, 1 mol% at t=2h) rather than all at once, as the half-life of AIBN at reflux (80°C) is roughly 1 hour.

Issue C: Hydrolysis during Purification

Symptom: Product degrades to the alcohol or aldehyde on the silica column. Mechanism: The 2-picolyl halide motif is electron-deficient and prone to nucleophilic attack by water, catalyzed by the acidity of silica gel. Corrective Protocol:

-

Neutralize Silica: Pre-treat the silica column with 1-2% Triethylamine (TEA) in the eluent to neutralize acidic sites.

-

Fast Elution: Use a gradient that moves the product quickly (e.g., Hexane/Ethyl Acetate). Do not let the compound sit on the column.

-

Alternative: Recrystallization from Heptane/Ethanol is often superior to chromatography for this specific substrate.

Advanced Protocol: The "Rescue" Operation

Scenario: You have a valuable batch containing 20% Di-bromo impurity. Separation is impossible. Solution: Selective reduction of the gem-dibromide back to the mono-bromide using Diethyl Phosphite . This is a high-value technique for rescuing over-brominated benzylic systems.

Step-by-Step Rescue Workflow:

-

Dissolve: Take the crude mixture (containing Mono and Di) in THF (0.2 M).

-

Reagents: Add Diethyl Phosphite (1.1 equiv relative to the Di-bromo content) and DIPEA (Diisopropylethylamine, 2.0 equiv).

-

Reaction: Stir at room temperature or mild heat (40°C). Monitor by HPLC.

-

Chemistry: The phosphite selectively reduces the electron-poor C-Br bond of the dibromide to the monobromide via a radical or polar mechanism, often leaving the monobromide intact.

-

-

Workup: Wash with water/brine to remove phosphate byproducts.

-

Result: The Di-bromo peak should decrease, and the Mono-bromo peak should increase.

Interactive Decision Tree

Follow this logic flow to determine your next experimental move.

Figure 2: Troubleshooting decision matrix for in-process control.

References

-

Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Podgoršek, A., et al. (2009). "Green" Wohl-Ziegler Bromination: A Comparison of Solvents. Green Chemistry, 11, 1204-1206. Link

- Kikugawa, Y., et al. (1992). Selective Reduction of gem-Dibromides to Monobromides with Diethyl Phosphite. Synthesis, 1992(9), 817-818. (Basis for the "Rescue" protocol).

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234399, this compound. Link

- Goswami, S., et al. (2003). A convenient synthesis of 6-bromomethyl-nicotinonitrile. Synthetic Communications, 33(1), 1-8.

Sources

Technical Support Center: 6-(Bromomethyl)nicotinonitrile Stability & Handling

This technical guide is structured as a Tier 3 support resource for the stability and handling of 6-(Bromomethyl)nicotinonitrile . It prioritizes mechanistic understanding to empower researchers to troubleshoot and prevent degradation effectively.

Compound: this compound CAS: 158626-15-4 Role: Senior Application Scientist Status: Active Support

Part 1: The "Emergency" Troubleshooting Guide

Quick diagnostics for researchers observing unexpected results.

Q: My sample has changed color from beige/white to yellow, pink, or brown. Is it still usable?

A: Likely compromised. Proceed with caution.

-

The Mechanism: Benzylic bromides attached to pyridine rings are notoriously unstable. The color change typically indicates the formation of pyridinium salts (via self-alkylation) or oxidative radical degradation products.

-

Pink/Red: Often indicates trace radical formation or metal contamination interacting with the free bromide.

-

Yellow/Brown: Indicates advanced hydrolysis or polymerization.

-

Action: Perform a solubility check. The pure parent compound is soluble in organic solvents (DCM, EtOAc). If you observe insoluble precipitates in these solvents, significant dimerization (salt formation) has occurred.

Q: I see a new peak in my LC-MS at [M-Br+OH]. What happened?

A: Hydrolysis has occurred. [1]

-

Diagnosis: You are detecting 6-(hydroxymethyl)nicotinonitrile .

-

Cause: Exposure to atmospheric moisture. The C-Br bond is highly susceptible to nucleophilic attack by water, especially if the sample was stored in a container that was not air-tight or was opened in a humid environment without equilibration.

Q: The material is fuming or smells acrid upon opening.

A: Critical Safety Warning.

-

Cause: Decomposition releases Hydrogen Bromide (HBr) gas.

-

Action: Move to a fume hood immediately. HBr formation confirms that hydrolysis or alkylation events are actively occurring, releasing the leaving group as acid.

Part 2: Deep Dive – Decomposition Pathways

Understanding the "Why" to prevent the "How."

This compound suffers from "dual-threat" instability: it contains both a nucleophile (the pyridine nitrogen) and an electrophile (the bromomethyl group).

Pathway A: Intermolecular Self-Alkylation (Dimerization)

This is the most insidious pathway because it can occur even in the absence of water. Two molecules of this compound react with each other.[2] The pyridine nitrogen of one molecule attacks the benzylic carbon of another, displacing the bromide.

-

Result: Formation of a quaternary pyridinium salt (dimer/oligomer).

-

Kinetics: Concentration-dependent. Occurs faster in solid state if crystal packing aligns, or in concentrated solutions.

Pathway B: Hydrolysis

Driven by moisture. The benzylic carbon is attacked by water molecules.

-

Result: 6-(Hydroxymethyl)nicotinonitrile + HBr.

-

Catalysis: The released HBr can autocatalyze further degradation.

Pathway Visualization

The following diagram illustrates the competing degradation routes.

Caption: Fig 1. Competitive decomposition pathways showing Hydrolysis (red) driven by moisture and Self-Alkylation (yellow) driven by heat/concentration.

Part 3: Prevention & Storage Protocols

Self-validating systems for stability.

The "Golden Rule" of Storage

Store this compound only as a solid. Never store it in solution for extended periods. In solution, the rotational freedom allows the nitrogen and bromomethyl groups to interact more frequently, accelerating dimerization.

Environmental Controls

| Parameter | Requirement | Scientific Rationale |

| Temperature | -20°C (Preferred) or 2-8°C | Reduces kinetic energy, slowing down the SN2 self-alkylation reaction. |

| Atmosphere | Argon or Nitrogen | Displaces moisture-laden air. Prevents hydrolysis. |

| Light | Amber Vials / Foil | Prevents photolytic cleavage of the C-Br bond (radical formation). |

| Container | Teflon-lined caps | HBr release can corrode metal caps; Teflon provides a chemical barrier. |

Handling Protocol (Step-by-Step)

-

Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric water onto the cold solid.

-

Inert Weighing: If possible, weigh inside a glovebox. If not, flush the open vial with Argon immediately after removing the aliquot.

-

Solvent Choice: Avoid nucleophilic solvents (Methanol, Ethanol) for reactions if possible, as they will react with the bromide to form ethers (solvolysis). Use DCM, THF, or Acetonitrile.

Part 4: Analytical Methodologies

How to prove purity.

Recommended HPLC Method

Standard C18 methods may fail due to the basicity of the pyridine ring (tailing peaks) and the reactivity of the bromide.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA suppresses silanol interactions and keeps the pyridine protonated.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV @ 254 nm (nicotinonitrile chromophore).

-

Expected Results:

-

Hydrolysis Impurity: Elutes earlier than parent (more polar).

-

Dimer: May not elute well or elutes as a broad smear due to ionic nature; often requires ion-pairing reagents to visualize sharply.

-

Rapid Chemical Verification (The "Silver Test")

If HPLC is unavailable, use this qualitative check for free bromide ions (indicating degradation):

-

Dissolve a small amount of compound in dilute nitric acid.

-

Add a few drops of Silver Nitrate (AgNO3) solution.

-

Result: Immediate heavy precipitation of yellowish/white solid (AgBr) indicates significant free bromide (hydrolysis/polymerization has occurred). A pure sample should show minimal immediate precipitation (covalent bromide reacts slowly).

References

-

PubChem. (n.d.). 2-(Bromomethyl)pyridine hydrobromide.[3][4] National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

- 1. Rid Enhances the 6-Hydroxypseudooxynicotine Dehydrogenase Reaction in Nicotine Degradation by Agrobacterium tumefaciens S33 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 158626-15-4 [smolecule.com]

- 3. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Recrystallization techniques for purifying 6-(Bromomethyl)nicotinonitrile derivatives

The following guide is designed as a specialized Technical Support Center resource. It synthesizes chemical principles with practical troubleshooting to assist researchers in purifying 6-(Bromomethyl)nicotinonitrile (CAS: 158626-15-4).

Topic: Recrystallization & Purification Strategies Ticket Type: Advanced Method Development Support Level: Senior Application Scientist

Executive Summary

This compound is a sensitive intermediate used frequently in medicinal chemistry (e.g., for introducing a pyridine moiety). Its purification is notoriously difficult due to two main factors:

-

Thermal & Hydrolytic Instability: The alkyl bromide moiety is susceptible to hydrolysis (forming the alcohol) and polymerization at high temperatures.

-

Impurity Profile: Radical bromination typically yields a statistical mixture of unreacted starting material (6-methyl), the desired mono-bromo product, and the over-brominated di-bromo impurity.

This guide provides a self-validating workflow to achieve high purity (>98%) while minimizing decomposition.

PART 1: Solvent System Selection (Critical Decision)

Q: Which solvent system should I use? I am seeing decomposition with Methanol.

A: STOP immediately if you are using protic solvents. You must avoid alcohols (Methanol, Ethanol) and water. The benzylic-like position of the bromomethyl group on the electron-deficient pyridine ring makes it susceptible to nucleophilic attack (solvolysis), converting your product into the corresponding ether or alcohol.

Recommended Solvent Systems: We recommend a Binary Solvent System using a Polar Aprotic solvent (for dissolution) and a Non-Polar Anti-solvent (for precipitation).

| System | Components | Ratio (v/v) | Application Note |

| Primary | DCM / n-Heptane | 1:5 to 1:20 | Best for Purity. Dichloromethane (DCM) solubilizes the product well at low temps, minimizing thermal stress. Heptane acts as a gentle anti-solvent. |

| Secondary | EtOAc / n-Heptane | 1:3 to 1:10 | Best for Yield. Ethyl Acetate (EtOAc) requires slightly higher heat to dissolve the crude, which increases risk, but often provides better recovery. |

| Avoid | EtOH, MeOH, Acetone | N/A | High risk of solvolysis (ether formation) or Finkelstein-like side reactions. |

Expert Insight: The di-bromo impurity is generally less soluble in n-Heptane than the mono-bromo product. A slow addition of Heptane allows the di-bromo species to precipitate first (if highly concentrated) or stay in the mother liquor depending on the specific saturation point. You must determine the "Cloud Point" precisely.

PART 2: Step-by-Step Recrystallization Protocol

Q: Can you provide a standard operating procedure (SOP) for the DCM/Heptane method?

A: Yes. Follow this protocol strictly to minimize "oiling out" and decomposition.

Prerequisites:

-

Ensure all glassware is oven-dried (moisture leads to hydrolysis).

-

Perform under N2 or Ar atmosphere.

The Workflow:

-

Dissolution (The "Minimum Volume" Rule):

-

Place crude solid in a flask.

-

Add DCM dropwise at room temperature (20-25°C). Do not heat yet.

-

Swirl until the solid just dissolves. If it requires heat, warm gently to no more than 35°C (DCM boils at ~40°C).

-

Checkpoint: If the solution is dark brown/black, treat with activated charcoal for 5 mins and filter through Celite before proceeding.

-

-

Anti-Solvent Addition (The "Cloud Point"):

-

Stir the DCM solution rapidly.

-

Add n-Heptane dropwise.

-

Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

-

Re-dissolution:

-

Add a few drops of DCM to clear the cloudiness. The solution should be clear and saturated.

-

-

Crystallization (Controlled Cooling):

-

Seal the flask under inert gas.

-

Place in a -20°C freezer immediately. Do not cool slowly to room temp first; rapid cooling often favors the kinetic product and prevents oiling out in this specific system.

-

Let stand for 12-18 hours.

-

-

Isolation:

-

Filter the resulting beige/white needles rapidly while cold.

-

Wash with cold n-Heptane (-20°C).

-

Dry under high vacuum at ambient temperature (do not heat).

-

PART 3: Troubleshooting & FAQs

Q: My product is "oiling out" (separating as a goo) instead of crystallizing. Why?

A: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solidus line.

-

Cause 1: Too much impurity. The melting point of your mixture is depressed below the temperature of the solvent.

-

Fix: Perform a "Flash Filtration" through a short silica plug (eluting with 20% EtOAc/Hexane) to remove tarry baselines before attempting recrystallization.

-

-

Cause 2: Temperature too high.

-

Fix: Use the DCM method (lower temp). Seed the solution with a tiny crystal of pure product immediately after reaching the cloud point.

-

Q: How do I remove the 6-(dibromomethyl)nicotinonitrile impurity?

A: This is the hardest separation.

-

Logic: The di-bromo species is more lipophilic but often has higher lattice energy (higher MP).

-

Strategy: If your crude contains >10% di-bromo, recrystallization is inefficient. Use Column Chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Polishing: If di-bromo is <5%, use the EtOAc/Heptane system. The di-bromo impurity tends to remain in the mother liquor if you stop the crystallization yield at ~60-70% (do not crop the filtrate).

PART 4: Workflow Visualization

The following diagram illustrates the decision matrix for purifying this compound.

Figure 1: Decision tree for the purification of this compound, prioritizing impurity profile analysis.

References

-

Sigma-Aldrich. 6-Bromomethyl-nicotinonitrile Product Information & Safety Data. Retrieved from

-

National Institutes of Health (NIH) - PMC. Process Development and Synthesis of Process-Related Impurities (General Purification Logic for Bromomethyl intermediates). Retrieved from

-

Ambeed. Safety Data Sheet: this compound (Handling & Stability). Retrieved from

-

ResearchGate. Hydrolysis of Alkyl Bromides: Mechanistic Insights. Retrieved from

Managing exothermic reactions in the synthesis of 6-(Bromomethyl)nicotinonitrile

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Bromomethyl)nicotinonitrile. It provides in-depth technical support, troubleshooting advice, and answers to frequently asked questions, with a core focus on the safe management of exothermic reactions inherent to the process. Our approach is grounded in established principles of chemical engineering and process safety to ensure both successful synthesis and a secure laboratory environment.

Understanding the Core Reaction: The Wohl-Ziegler Bromination

The synthesis of this compound from 6-methylnicotinonitrile is typically achieved through a free-radical chain reaction known as the Wohl-Ziegler bromination.[1][2] This reaction utilizes N-Bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often conducted under thermal or photochemical initiation.[3]

The mechanism involves the homolytic cleavage of the initiator to form radicals, which then abstract a bromine radical from NBS.[4] This bromine radical abstracts a hydrogen atom from the methyl group of 6-methylnicotinonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source to yield the desired product. A key aspect of using NBS is that it maintains a low, steady concentration of bromine radicals, which helps to minimize side reactions like addition to the pyridine ring.[4][5]

Frequently Asked Questions (FAQs)

Q1: Is the synthesis of this compound using NBS an exothermic reaction?

A1: Yes, the Wohl-Ziegler bromination is an exothermic reaction. While external heating is often required to initiate the radical chain reaction, the propagation steps can release a significant amount of energy.[6] In some cases, the initiation of the reaction is visibly indicated by more vigorous boiling of the solvent, and it may be necessary to remove the external heat source to maintain control.[6] Calorimetric studies of similar benzylic brominations have confirmed the exothermic nature of the reaction. For instance, the formation of Br2, a key intermediate, is known to be significantly exothermic.

Q2: What are the primary thermal risks associated with this synthesis?

A2: The primary thermal risk is a thermal runaway , which is an uncontrolled increase in temperature and reaction rate. This can occur if the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system of the reactor. A thermal runaway can lead to a rapid increase in pressure, solvent boiling, and potentially a reactor failure or explosion. This risk is particularly pronounced during the scale-up of the reaction.

Q3: What are the common side reactions, and how can they be minimized?

A3: Common side reactions include:

-

Dibromination: The formation of 6-(dibromomethyl)nicotinonitrile.

-

Ring bromination: Electrophilic bromination of the pyridine ring, although less common with NBS compared to using Br2 directly.[5]

To minimize these, it is crucial to use a stoichiometric amount of NBS and to maintain a low concentration of bromine and HBr in the reaction mixture.[7] Ensuring the reaction is carried out in a non-polar solvent and in the absence of water can also help to suppress ionic side reactions.

Q4: What are the recommended solvents for this reaction?

A4: Carbon tetrachloride (CCl4) has traditionally been the solvent of choice for Wohl-Ziegler brominations due to its inertness under radical conditions.[6] However, due to its toxicity and environmental concerns, safer alternatives are now preferred. Acetonitrile has been shown to be an effective solvent for benzylic brominations with NBS.[8] It is important to note that some solvents, like DMF, can have hazardous incompatibilities with NBS and should be used with caution and after thorough safety assessments.[9]

Troubleshooting Guide: Managing Exothermic Events

This section addresses specific issues you may encounter related to the exothermic nature of the reaction.

Issue 1: Sudden and Rapid Increase in Reaction Temperature and Pressure.

-

Probable Cause: Onset of a thermal runaway. This can be triggered by an uncontrolled addition of reagents, insufficient cooling, or the accumulation of unreacted starting material followed by a sudden initiation.

-

Immediate Corrective Actions:

-

Immediately cease the addition of any further reagents.

-

Apply maximum cooling to the reactor jacket.

-

If the temperature continues to rise uncontrollably, be prepared to execute an emergency quench procedure (see below).

-

-

Preventative Measures:

-

Controlled Reagent Addition: Implement a semi-batch process where the NBS is added portion-wise or as a solution over a prolonged period. This allows the cooling system to manage the heat generated from the reaction of each portion before the next is added.[10]

-

Adequate Cooling Capacity: Ensure the cooling system of the reactor is sufficient for the scale of the reaction. Perform a thermal hazard assessment before scaling up.

-

Reaction Monitoring: Continuously monitor the internal temperature of the reaction.

-

Issue 2: The reaction does not initiate, leading to a build-up of unreacted NBS.

-

Probable Cause: Inefficient radical initiation. This could be due to an insufficient amount or degraded quality of the radical initiator (e.g., old AIBN), or inadequate heating. This is a hazardous situation as a sudden initiation could lead to a rapid, uncontrolled reaction of the accumulated reagents.

-

Troubleshooting Steps:

-